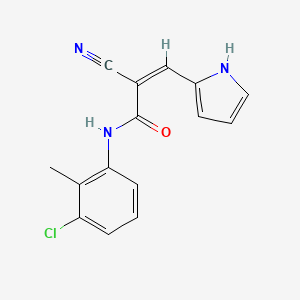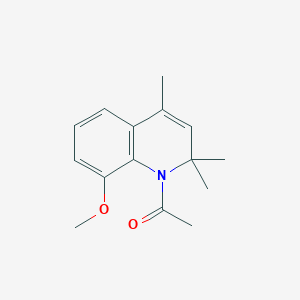
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide
Overview
Description
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide, also known as CMYA-4, is a chemical compound that has received attention in the scientific community due to its potential as a therapeutic agent. CMYA-4 is a member of the acrylamide family of compounds and has been found to exhibit various biological activities, including anticancer, antifungal, and antimicrobial effects.
Mechanism of Action
The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide is not fully understood, but it is believed to act on multiple cellular pathways. One proposed mechanism is that N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide can prevent cancer cells from dividing and proliferating.
Biochemical and Physiological Effects
In addition to its anticancer effects, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to exhibit various biochemical and physiological effects. For example, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been shown to inhibit the growth of fungi and bacteria, making it a potential antimicrobial agent. N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has also been found to exhibit anti-inflammatory effects, which could make it useful in treating inflammatory diseases such as arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to exhibit potent biological activity at low concentrations, making it a promising therapeutic agent. However, one limitation of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in a clinical setting.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide. One area of interest is in developing more efficient synthesis methods for N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide and related compounds. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide and to optimize its use as a therapeutic agent. Finally, there is potential for N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide to be used in combination with other drugs or therapies to enhance its anticancer effects.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)acrylamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
(Z)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c1-10-13(16)5-2-6-14(10)19-15(20)11(9-17)8-12-4-3-7-18-12/h2-8,18H,1H3,(H,19,20)/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJQELXJJMPFJX-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=CN2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C\C2=CC=CN2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-N-[2-(4-morpholinylmethyl)-1-propyl-1H-benzimidazol-5-yl]benzamide](/img/structure/B4671546.png)
![methyl 4-({[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4671553.png)
![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4671562.png)
![3,5-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4671573.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4671579.png)
![1-[(4-ethylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4671590.png)
![2-(butylthio)-3-(cyclopentylmethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4671596.png)


methanone](/img/structure/B4671616.png)
![2-[3-methoxy-4-(2-phenoxyethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4671620.png)
![2-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B4671633.png)
![1-[3-(3-methylphenoxy)propyl]piperidine](/img/structure/B4671638.png)
![[(2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4671648.png)